5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine
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Overview
Description
5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine typically involves the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent such as methylthiol or dimethyl disulfide.
Boc Protection: The Boc (tert-butoxycarbonyl) protecting group is introduced to protect the amine functionality. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrido[3,2-d]pyrimidine core can be reduced under hydrogenation conditions using a catalyst such as palladium on carbon.
Substitution: The Boc protecting group can be removed under acidic conditions, and the resulting amine can undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrido[3,2-d]pyrimidine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)pyrido[3,2-d]pyrimidine: Lacks the Boc protecting group.
5-Boc-2-(methylthio)-pyrimidine: Lacks the tetrahydropyrido ring.
Uniqueness
5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is unique due to the combination of its Boc-protected amine, methylthio group, and tetrahydropyrido[3,2-d]pyrimidine core. This combination of features makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry.
Properties
CAS No. |
1246471-43-1 |
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Molecular Formula |
C13H13NO5 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H13NO5/c15-11-5-7-13(8-6-11,12(16)17)9-1-3-10(4-2-9)14(18)19/h1-4H,5-8H2,(H,16,17) |
InChI Key |
PJWGTEWPFIMNPV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)SC |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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